molecular formula C20H23F3N2O3S B486445 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine CAS No. 723742-12-9

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

Cat. No.: B486445
CAS No.: 723742-12-9
M. Wt: 428.5g/mol
InChI Key: GGOVSYFWPVFHFI-UHFFFAOYSA-N
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Description

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the sulfonyl group: This step involves the reaction of 5-methoxy-2,4-dimethylphenyl with a sulfonyl chloride under basic conditions to form the sulfonyl derivative.

    Piperazine ring formation: The sulfonyl derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine ring.

    Introduction of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of enzymes.

    Receptor modulation: By interacting with cell surface receptors to alter cellular signaling pathways.

    Disruption of cellular processes: By interfering with critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine: Lacks the trifluoromethyl group.

    1-((5-Methoxyphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine: Lacks the dimethyl groups on the phenyl ring.

    1-((2,4-Dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine: Lacks the methoxy group.

Uniqueness

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is unique due to the presence of both the methoxy and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O3S/c1-14-11-15(2)19(13-18(14)28-3)29(26,27)25-9-7-24(8-10-25)17-6-4-5-16(12-17)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOVSYFWPVFHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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